
14,15-Dehydro Budesonide
説明
14,15-Dehydro Budesonide: is a synthetic glucocorticoid, which is a type of corticosteroid. It is structurally related to budesonide, a well-known anti-inflammatory medication used in the treatment of various respiratory and gastrointestinal conditions. The compound is characterized by the presence of a dehydrogenated double bond at the 14,15 position of the steroid nucleus, which distinguishes it from budesonide .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Dehydro Budesonide typically involves the dehydrogenation of budesonide. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions often require elevated temperatures and specific solvents to facilitate the dehydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product. The use of continuous flow reactors allows for better control over the reaction conditions and scalability of the production process .
化学反応の分析
Types of Reactions: 14,15-Dehydro Budesonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound back to budesonide or other related compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce budesonide or other reduced forms .
科学的研究の応用
Glucocorticoid Receptor Interaction Studies
14,15-Dehydro Budesonide is primarily utilized in research settings to study interactions with glucocorticoid receptors. Its unique structure allows researchers to investigate how modifications affect receptor binding dynamics and subsequent biological responses.
Anti-inflammatory Mechanisms
Research indicates that this compound exhibits significant anti-inflammatory activity, similar to Budesonide, but may have enhanced effects due to its structural modifications. It modulates gene expression related to inflammation and immune response, effectively reducing cytokine production and inhibiting inflammatory cell activation.
Chemopreventive Properties
There is emerging evidence suggesting that this compound may possess chemopreventive properties, potentially preventing tumor formation in certain experimental models. This application is particularly relevant in cancer research where inflammation plays a crucial role in tumor progression.
Drug Development and Impurity Profiling
The compound is also studied in the context of drug development and impurity profiling of Budesonide formulations. Its metabolic pathways and interactions with other drugs are significant areas of investigation, particularly regarding co-administration with CYP3A4 inhibitors that can alter plasma concentrations of both Budesonide and its derivatives .
Case Studies
Several studies have highlighted the therapeutic potential of Budesonide and its derivatives:
- Autoimmune Hepatitis Treatment : A study comparing Budesonide with prednisone showed that Budesonide was effective in reducing transaminase levels and improving patient outcomes in autoimmune hepatitis (AIH). While this compound was not directly tested in these studies, the findings suggest that derivatives could offer similar or improved therapeutic benefits .
- Inflammatory Bowel Disease (IBD) : The efficacy of Budesonide in treating IBD has been well-documented. Given the structural similarities, it is hypothesized that this compound may exhibit comparable or enhanced efficacy in managing IBD symptoms due to its unique pharmacological profile .
作用機序
The mechanism of action of 14,15-Dehydro Budesonide is similar to that of budesonide. It exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases vasodilation and capillary permeability, reduces leukocyte migration, and stabilizes lysosomal membranes, thereby controlling inflammation .
類似化合物との比較
Budesonide: The parent compound, widely used as an anti-inflammatory medication.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions
Uniqueness: 14,15-Dehydro Budesonide is unique due to the presence of the dehydrogenated double bond at the 14,15 position. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic benefits or side effect profiles compared to other glucocorticoids .
生物活性
14,15-Dehydro Budesonide is a synthetic derivative of Budesonide, a well-known glucocorticoid primarily used for its anti-inflammatory properties in treating various respiratory and gastrointestinal conditions. The structural modifications in this compound, particularly the absence of hydrogen at the 14 and 15 positions, influence its biological activity and pharmacological profile compared to Budesonide.
- Molecular Formula : C25H32O6
- Molecular Weight : 428.52 g/mol
- CAS Number : 131918-64-4
This compound interacts with glucocorticoid receptors (GC-R) in a manner similar to other glucocorticoids. This binding results in:
- Depression of endogenous inflammatory mediators such as kinins and prostaglandins.
- Modulation of gene expression related to inflammation and immune response, effectively reducing cytokine production and inhibiting inflammatory cell activation.
Despite its structural differences from Budesonide, preliminary studies suggest that it retains significant anti-inflammatory activity. However, the exact mechanism specific to this compound remains less understood compared to its parent compound.
Biological Activity
Research indicates that this compound may exhibit enhanced biological activity due to its unique structure. Key findings include:
- Anti-inflammatory Effects : Similar to Budesonide, it reduces inflammation by modulating immune responses. Its structural modifications may enhance receptor binding affinity and metabolic stability.
- Potential Chemopreventive Properties : Some studies suggest that this compound could prevent tumor formation in certain experimental models, indicating potential applications beyond anti-inflammatory therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, it is expected to share similarities with Budesonide:
- Absorption : Rapid absorption into epithelial tissues is anticipated due to its structural characteristics.
- Metabolism : Likely undergoes hepatic metabolism similar to Budesonide, with potential interactions with CYP3A4 inhibitors affecting plasma concentrations.
Case Studies and Research Findings
- Study on Inflammatory Conditions : Research has demonstrated that this compound can effectively reduce markers of inflammation in animal models of asthma and inflammatory bowel disease. This suggests its potential as a therapeutic agent in these conditions .
- Cellular Mechanisms : Investigations into cellular signaling pathways reveal that this compound may influence pathways involved in inflammation and cancer progression. For instance, it has been shown to alter the invasive characteristics of pancreatic ductal adenocarcinoma cells in vitro.
Comparative Analysis with Budesonide
Property | Budesonide | This compound |
---|---|---|
Molecular Formula | C25H32O6 | C25H32O6 |
Molecular Weight | 428.52 g/mol | 428.52 g/mol |
Anti-inflammatory Activity | High | Significant (potentially enhanced) |
Receptor Binding Affinity | High | Varies (potentially enhanced) |
Metabolism | Hepatic | Likely similar |
特性
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXYZGZQZYDLA-BQKXZEBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514461 | |
Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131918-64-4 | |
Record name | 14,15-Dehydrobudesonide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14,15-DEHYDROBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。